

HPLC method for sulfactozine sodium quantification in feed

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Compound of Interest		
Compound Name:	Sulfaclozine sodium	
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An Application Note and Protocol for the Quantification of **Sulfaclozine Sodium** in Animal Feed using High-Performance Liquid Chromatography (HPLC)

This document provides a detailed methodology for the quantitative analysis of **sulfaclozine sodium** in animal feed matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Sulfaclozine sodium is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock.[1] Monitoring its concentration in animal feed is crucial to ensure proper dosage and prevent the development of antibiotic resistance. This application note describes a reliable and validated HPLC method for the determination of **sulfaclozine sodium** in feed samples.

Principle

The method involves extracting **sulfaclozine sodium** from the feed matrix using a suitable organic solvent mixture. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The final extract is analyzed by reverse-phase HPLC with UV detection for quantification.

Experimental Protocols



Reagents and Materials

- Sulfaclozine Sodium reference standard (Purity ≥ 99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ethyl acetate (Analytical grade)
- Formic acid (88%)
- · Ammonium acetate
- Water (HPLC grade)
- Solid-Phase Extraction (SPE) cartridges: Strata-SCX or equivalent
- Syringe filters (0.45 μm)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- Analytical balance
- Vortex mixer
- Centrifuge
- Ultrasonic bath
- pH meter
- Solid-Phase Extraction manifold

Preparation of Standard Solutions

A stock standard solution of **sulfaclozine sodium** (100 μ g/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are



prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 μ g/mL to 10 μ g/mL.

Sample Preparation

- Extraction: Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene centrifuge tube. Add 20 mL of an extraction solvent mixture of ethyl acetate, acetonitrile, and methanol (50:25:25, v/v/v).[2]
- Homogenization: Vortex the mixture for 15 minutes, followed by ultrasonication for 5 minutes. [3][4]
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Collection: Carefully transfer the supernatant to a clean tube.
- Clean-up (SPE):
 - Condition a Strata-SCX SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent.
 - Load the supernatant onto the conditioned cartridge.
 - Wash the cartridge with 5 mL of the extraction solvent to remove interfering substances.
 - Elute the **sulfaclozine sodium** with 5 mL of 5% ammonia in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.45 μm syringe filter before HPLC analysis.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of sulfaclozine sodium.



Parameter	Condition
Column	Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 μm) or equivalent[5][6]
Mobile Phase	Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL[3]
Column Temperature	30 °C
Detector Wavelength	263 nm
Run Time	10 minutes

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation Parameter	Typical Results
Linearity (μg/mL)	0.1 - 10.0 (Correlation coefficient > 0.995)[5]
Accuracy (% Recovery)	85 - 110%
Precision (% RSD)	< 2% (Repeatability and Intermediate Precision)
Limit of Detection (LOD)	0.05 μg/g
Limit of Quantification (LOQ)	0.15 μg/g

Data Presentation

The concentration of **sulfaclozine sodium** in the feed sample is calculated using the calibration curve generated from the standard solutions.

Table 1: Calibration Data for Sulfaclozine Sodium



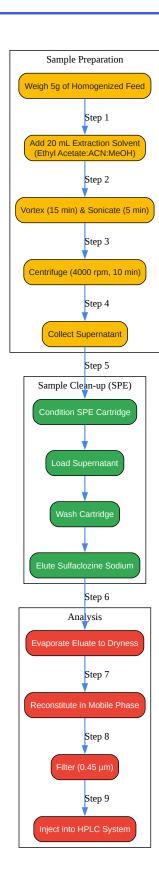
Concentration (µg/mL)	Peak Area (mAU*s)
0.1	[Insert Data]
0.5	[Insert Data]
1.0	[Insert Data]
2.5	[Insert Data]
5.0	[Insert Data]
10.0	[Insert Data]

Table 2: Recovery Data for Spiked Feed Samples

Spiked Concentration (μg/g)	- Measured Concentration (μg/g)	% Recovery
0.5	[Insert Data]	[Insert Data]
1.0	[Insert Data]	[Insert Data]
5.0	[Insert Data]	[Insert Data]

Visualization of Experimental Workflow





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Caption: Workflow for the HPLC quantification of sulfaclozine sodium in feed.



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